molecular formula C12H9BrN2O2 B11760913 methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate

methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate

Cat. No.: B11760913
M. Wt: 293.12 g/mol
InChI Key: SJSWKVULPSJIID-UHFFFAOYSA-N
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Description

Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate is an azo compound featuring a naphthalene core substituted with a bromine atom at the 6-position and a diazene (azo, –N=N–) group linked to a methyl carboxylate ester. The (E)-stereochemistry indicates that the substituents on the diazene group are on opposite sides, influencing its planar geometry and conjugation properties. Azo compounds are notable for applications in dyes, coordination chemistry, and photoresponsive materials due to their reversible isomerization under light or thermal stimuli .

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

methyl N-(6-bromonaphthalen-2-yl)iminocarbamate

InChI

InChI=1S/C12H9BrN2O2/c1-17-12(16)15-14-11-5-3-8-6-10(13)4-2-9(8)7-11/h2-7H,1H3

InChI Key

SJSWKVULPSJIID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N=NC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:

    Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.

    Diazotization: The 6-bromonaphthalene is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with methyl carbamate under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate has the molecular formula C13H10BrN2O2C_{13}H_{10}BrN_{2}O_{2} and a molecular weight of approximately 293.12 g/mol. The compound features a diazene functional group and a bromonaphthalene moiety, contributing to its unique reactivity and properties. It typically appears as an orange solid with a melting point between 93.4 °C and 94.8 °C.

Synthetic Routes

The synthesis of this compound generally involves:

  • Bromination of Naphthalene : Utilizing bromine in the presence of a catalyst to yield 6-bromonaphthalene.
  • Diazotization : Reacting the bromonaphthalene with sodium nitrite and hydrochloric acid to form a diazonium salt.
  • Coupling Reaction : Coupling the diazonium salt with methyl carbamate under basic conditions to produce the desired compound.

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its diazene group allows for various transformations, including oxidation, reduction, and substitution reactions, making it valuable in creating diverse chemical entities.

Medicinal Chemistry

The compound shows promise in pharmaceutical applications due to its unique structural features:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially enhanced by the bromine substituent.
  • Anticancer Potential : Research indicates that diazene derivatives can have cytotoxic effects against cancer cell lines through mechanisms such as DNA intercalation or reactive oxygen species generation.

Material Science

In material science, this compound is utilized in designing novel materials with specific electronic or optical properties. The presence of halogen atoms like bromine can influence the material's performance in various applications.

Case Studies and Research Findings

  • Synthesis and Reactivity : A study demonstrated the multi-step synthesis of this compound via diazotization reactions, confirming its formation and opening pathways for derivatives with enhanced biological activities.
  • Comparative Analysis : In comparative studies involving structurally related compounds, this compound exhibited superior reactivity in biological assays, indicating that bromination significantly affects biological efficacy.
  • Mechanistic Studies : Investigations into similar diazene compounds revealed potential mechanisms for inducing apoptosis in cancer cells through oxidative stress pathways, suggesting that this compound may share similar mechanisms warranting further investigation into its apoptotic effects.

Mechanism of Action

The mechanism of action of methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, while the bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Reactivity Comparisons

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (Compound 6d, )
  • Structural Differences: While both compounds share ester groups, 6d lacks an azo moiety and instead incorporates a dihydroisoquinoline scaffold with methoxy substituents. The isoquinoline system is rigid and aromatic, favoring interactions in biological systems (e.g., enzyme binding) compared to the photoresponsive azo group in the target compound.
  • Reactivity : The methoxy groups in 6d are electron-donating, contrasting with the electron-withdrawing bromine in the target compound. This difference may lead to divergent chemical stability; for example, 6d’s ester may hydrolyze more readily under basic conditions due to reduced steric hindrance .
1,1-Dimethylethyl 4'-(Bromomethyl)biphenyl-2-carboxylate (MM0939.08, )
  • Structural Similarities : Both compounds contain bromine and ester functionalities. However, MM0939.08 features a biphenyl system with a bromomethyl (–CH₂Br) group, while the target compound’s bromine is directly attached to a naphthalene ring.
  • Reactivity : The bromomethyl group in MM0939.08 is highly reactive in nucleophilic substitution (e.g., Suzuki coupling), whereas the 6-bromonaphthalene group in the target compound may participate in electrophilic aromatic substitution or metal-catalyzed cross-coupling. The biphenyl system in MM0939.08 offers less conjugation than naphthalene, reducing electronic delocalization .

Crystallographic and Stability Considerations

The SHELX software suite () is widely used for crystallographic refinement of small molecules, including azo compounds and esters. While direct data on the target compound’s crystal structure is unavailable, analogous brominated aromatics (e.g., MM0939.08) often exhibit planar geometries stabilized by π-stacking, which could be disrupted in the target compound by the bulky naphthalene system. Stability studies of related esters () suggest that steric hindrance from the naphthalene ring in the target compound may slow ester hydrolysis compared to less bulky analogs like MM0939.08 .

Biological Activity

Methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate is a diazene derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a bromine substituent on the naphthalene ring, exhibits various properties that may be exploited in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN2O2, with a molecular weight of 293.12 g/mol. It typically appears as an orange solid with a melting point between 93.4 °C and 94.8 °C . The presence of the diazene functional group (N=N) is significant as it can participate in various chemical reactions, enhancing the compound's reactivity and potential utility in organic synthesis.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The bromine substituent may enhance this activity by increasing the compound's lipophilicity and reactivity towards microbial enzymes.
  • Anticancer Potential : The diazene moiety has been linked to anticancer activities in various studies. Compounds containing diazene groups have shown cytotoxic effects against several cancer cell lines, potentially through mechanisms involving DNA intercalation or reactive oxygen species generation .

Case Studies and Research Findings

  • Synthesis and Reactivity : A study highlighted the synthesis of this compound through a multi-step process involving diazotization reactions. This method not only confirms the compound's formation but also opens pathways for creating derivatives with enhanced biological activities .
  • Comparative Analysis : In a comparative study of structurally related compounds, this compound was evaluated alongside other naphthalene derivatives. The findings indicated that the brominated variant displayed superior reactivity in biological assays, suggesting that halogenation significantly influences biological efficacy .
  • Mechanistic Studies : Research investigating the mechanism of action for similar diazene compounds revealed that they could induce apoptosis in cancer cells through oxidative stress pathways. This suggests that this compound may share similar mechanisms, warranting further investigation into its apoptotic effects .

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesNotable Biological Activity
This compoundDiazene group, Bromine at 6-positionAntimicrobial, Anticancer
Ethyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylateDiazene group, No bromineModerate cytotoxicity
Methyl (E)-2-(7-bromonaphthalen-2-yl)diazene-1-carboxylateDiazene group, Bromine at 7-positionEnhanced reactivity but less studied

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl (E)-2-(6-bromonaphthalen-2-yl)diazene-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between bromonaphthalene derivatives and diazene-carboxylate precursors. Optimization requires systematic variation of catalysts (e.g., palladium-based), solvents (polar aprotic vs. non-polar), and temperature. For example, highlights the use of methoxy and bromophenyl groups in similar compounds, suggesting that halogenated intermediates may require inert atmospheres to prevent side reactions . Reaction progress should be monitored via TLC or HPLC to isolate the (E)-isomer selectively.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the (E)-configuration by analyzing coupling constants and chemical shifts of the diazene group.
  • X-ray crystallography : As demonstrated in , single-crystal X-ray diffraction resolves spatial arrangements, such as bond angles between the naphthalene ring and diazene moiety, critical for confirming stereochemistry .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing bromine isotopic signatures.

Q. How can theoretical frameworks guide the design of experiments involving this compound?

  • Methodological Answer : Align research with conceptual frameworks like density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) or reaction pathways. emphasizes linking experimental design to theory, such as using frontier molecular orbital theory to explain regioselectivity in diazene coupling reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported data on the compound’s reactivity or stability?

  • Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., moisture sensitivity, light exposure). Systematic replication under controlled environments—such as using gloveboxes for air-sensitive steps ( ’s randomized block design)—can isolate variables . Statistical tools like ANOVA ( ) or meta-analyses ( ) quantify reproducibility across studies .

Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated?

  • Methodological Answer : Adopt a tiered approach per ’s INCHEMBIOL project:

Physicochemical profiling : Measure logP (lipophilicity) and hydrolysis rates to predict environmental mobility.

Biotic/abiotic degradation assays : Use HPLC-MS to track degradation products in simulated ecosystems.

Toxicity screening : Conduct in vitro assays (e.g., Daphnia magna LC50) and genomic analyses to assess bioaccumulation risks .

Q. What advanced computational methods elucidate the compound’s mechanistic behavior in photochemical reactions?

  • Methodological Answer : Combine time-dependent DFT (TD-DFT) with ultrafast spectroscopy to model excited-state dynamics. For example, ’s structural data on similar naphthyl-carboxylates can parameterize simulations to predict photo-isomerization pathways . Molecular dynamics (MD) simulations may further reveal solvent effects on reaction kinetics.

Q. How does steric and electronic modulation of the naphthalene ring influence the compound’s biological activity?

  • Methodological Answer : Synthesize derivatives with substituents at the 6-bromo position (e.g., electron-withdrawing groups) and compare their binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). ’s analysis of methyl-pyridinyl analogs provides a template for structure-activity relationship (SAR) studies .

Data Presentation Example

Property Technique Key Observations Reference
Crystal structureX-ray diffractionBond angle C-N=N: 120.5°; Br···O interactions
LogP (lipophilicity)Shake-flask method3.2 ± 0.1 (predicts moderate bioaccumulation)
Thermal stabilityTGA/DSCDecomposition onset: 220°C (anhydrous)

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